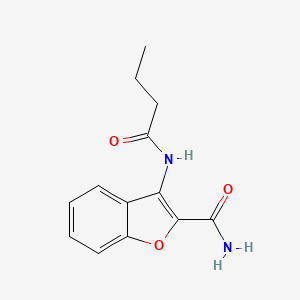
3-Butyramidobenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Butyramidobenzofuran-2-carboxamide is a compound belonging to the benzofuran family, which is known for its diverse biological activities and applications in medicinal chemistry. Benzofuran derivatives are present in many biologically active natural products and have been explored for their potential therapeutic uses .
Mechanism of Action
Target of Action
The primary target of 3-Butyramidobenzofuran-2-carboxamide is the mycobacterial membrane protein large 3 (MmpL3) . MmpL3 is responsible for the translocation of mycolic acids across the plasma membrane . This protein is considered one of the most druggable targets of Mycobacterium tuberculosis .
Mode of Action
The carboxamide moiety in this compound forms hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . This interaction with its target protein, MmpL3, likely results in the inhibition of mycolic acid translocation, disrupting the normal functioning of the mycobacterial cell membrane .
Biochemical Pathways
Given its target, it can be inferred that it affects themycolic acid biosynthesis and incorporation on the mycobacterial cell wall . The disruption of these pathways could lead to downstream effects such as impaired cell wall formation and function, potentially leading to cell death.
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of mycolic acid translocation and subsequent impairment of cell wall formation and function . This could potentially lead to the death of the mycobacterial cells, thereby exerting its anti-tubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butyramidobenzofuran-2-carboxamide typically involves the following steps:
Starting Material: Benzofuran-2-carboxylic acid is used as the starting material.
Amidation: The carboxylic acid group is converted to an amide group through amidation reactions.
Transamidation: Further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure.
Industrial Production Methods
Industrial production methods for benzofuran derivatives often involve scalable and efficient synthetic routes. The use of palladium-catalyzed C–H arylation and transamidation procedures allows for the high-yield production of structurally diverse benzofuran derivatives .
Chemical Reactions Analysis
Types of Reactions
3-Butyramidobenzofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce new substituents to the benzofuran core.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used for C–H arylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield various oxidized derivatives, while substitution reactions can introduce new functional groups to the benzofuran core .
Scientific Research Applications
3-Butyramidobenzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic uses in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Aminobenzofuran-2-carboxamide: Another benzofuran derivative with similar biological activities.
Benzothiophene Derivatives: Compounds with a similar structure but containing a sulfur atom instead of oxygen.
Uniqueness
3-Butyramidobenzofuran-2-carboxamide is unique due to its specific substitution pattern and the presence of the butyramido group. This structural uniqueness can lead to distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
3-(butanoylamino)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-2-5-10(16)15-11-8-6-3-4-7-9(8)18-12(11)13(14)17/h3-4,6-7H,2,5H2,1H3,(H2,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGDXVWCCRKIFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
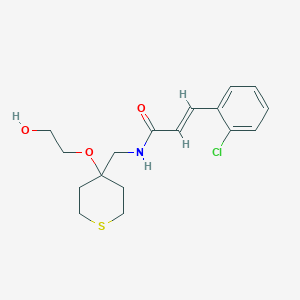
![4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2862132.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2862135.png)
![[1-(2-Amino-ethyl)-piperidin-4-yl]-dimethyl-amine](/img/structure/B2862136.png)
![1-((1R,5S)-8-cinnamoyl-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2862137.png)
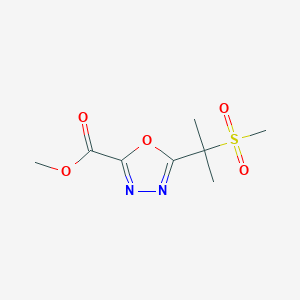

![N-Phenyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide](/img/structure/B2862142.png)
![1-{[1-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-1H-1,2,4-triazole](/img/structure/B2862143.png)
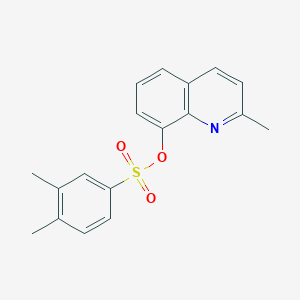
![2-isopropyl-4-(2-(2-methoxy-5-methylphenyl)-2-oxoethyl)benzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2862150.png)
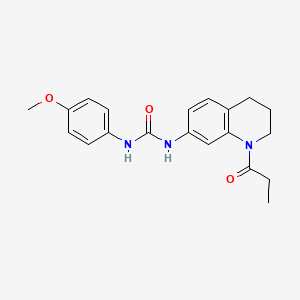
![(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid](/img/structure/B2862152.png)
![(2E)-1-(4-fluorophenyl)-3-[(2-hydroxyphenyl)amino]prop-2-en-1-one](/img/structure/B2862153.png)
